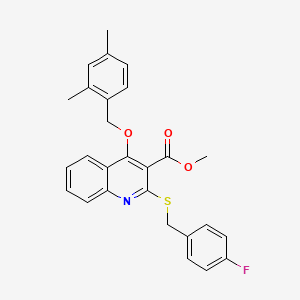

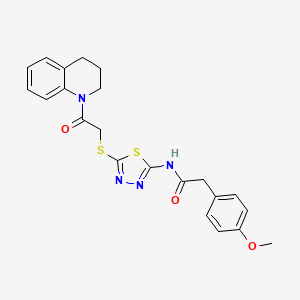

![molecular formula C19H22Cl2N2O2 B2425686 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol CAS No. 866051-14-1](/img/structure/B2425686.png)

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Arylpiperazine Derivatives: Disposition and Metabolism

Arylpiperazine derivatives, including those with chlorophenylpiperazine substructures, have been extensively studied for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, which includes CYP3A4-dependent N-dealkylation leading to 1-aryl-piperazines. This process and the resulting metabolites are crucial for understanding the pharmacological actions and potential therapeutic applications of arylpiperazine derivatives (Caccia, 2007).

Phenoxy Herbicides: Environmental Sorption

Research on phenoxy herbicides, which share a phenoxy structural similarity, focuses on their environmental behavior, particularly sorption to soil and organic matter. A comprehensive review of experiments with phenoxy herbicides, including those with dichlorophenyl groups, highlights the significant role of soil organic matter and iron oxides as sorbents. This understanding is vital for environmental management and pollution control strategies for related compounds (Werner, Garratt, & Pigott, 2012).

Piperazine-Based Anti-TB Molecules

Piperazine, as a core structure, is instrumental in developing potent anti-mycobacterial agents. Studies on piperazine analogues have reported significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the potential of piperazine-containing compounds in addressing critical public health challenges and suggests a pathway for developing new therapeutics from compounds with similar structural features (Girase et al., 2020).

Piperazine Derivatives in Drug Development

Piperazine derivatives are widely recognized in drug development for their diverse therapeutic uses, including antipsychotic, antidepressant, and anti-inflammatory applications. This versatility stems from the structural flexibility of the piperazine moiety, allowing for the creation of compounds with tailored pharmacokinetic and pharmacodynamic profiles. Such research highlights the broad potential of piperazine and its derivatives in medicinal chemistry and drug discovery (Rathi et al., 2016).

Propriétés

IUPAC Name |

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O2/c20-18-7-6-15(12-19(18)21)23-10-8-22(9-11-23)13-16(24)14-25-17-4-2-1-3-5-17/h1-7,12,16,24H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVMEOGSLOPSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

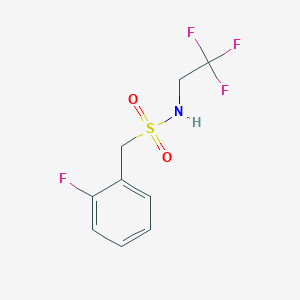

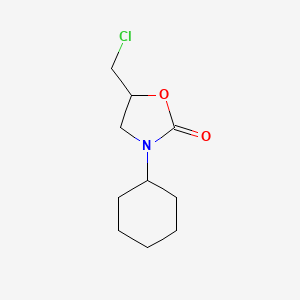

![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)

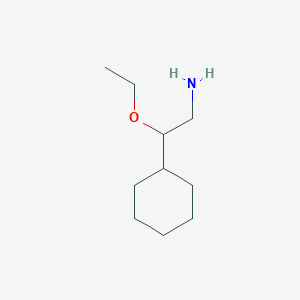

![5-Methylsulfanyl-1-oxaspiro[2.5]octane](/img/structure/B2425611.png)

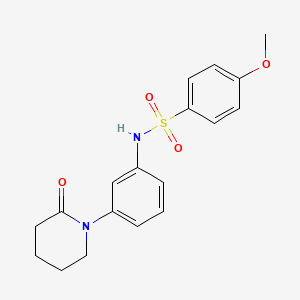

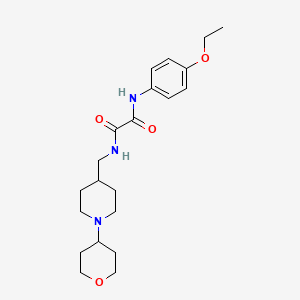

![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)

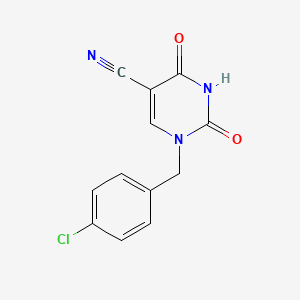

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)

![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)